molecular formula C22H19N3O4 B1243292 2-(4-((2-Hydroxy-benzoyl)-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide

2-(4-((2-Hydroxy-benzoyl)-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide

Cat. No.: B1243292
M. Wt: 389.4 g/mol
InChI Key: CCINUCVYCWIIPV-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(2-anilino-2-oxoethoxy)phenyl]methylideneamino]-2-hydroxybenzamide is a member of salicylamides.

Scientific Research Applications

Synthesis and Anticancer Activity

A study focused on the synthesis of benzophenone-thiazole derivatives, including compounds structurally similar to 2-(4-((2-Hydroxy-benzoyl)-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide. These compounds demonstrated significant antiproliferative effects through translational VEGF-A inhibition, suggesting potential as anticancer agents (Prashanth et al., 2014).

Antimicrobial and Antioxidant Properties

Another research synthesized benzophenone tagged thiazolidinone analogs, which were evaluated for xanthine oxidase inhibition and antioxidant properties. Some compounds in this series showed potent antioxidant properties, indicating potential applications in therapies requiring oxidative stress mitigation (Ranganatha et al., 2014).

Antimicrobial Activity Studies

A series of novel benzophenone fused azetidinone derivatives, which share a structural similarity with the chemical , were synthesized and evaluated for their antimicrobial activities. These compounds demonstrated good inhibition against various bacterial and fungal strains, suggesting potential applications in treating infections (Venkataravanappa et al., 2022).

Potential in Electrochemical Applications

In a study focusing on the electrochemical properties of poly orthoaminophenol film, derivatives of phenylglycine, which bear a resemblance to this compound, were synthesized. These compounds significantly enhanced the pseudocapacitance performance of poly orthoaminophenol, indicating potential applications in supercapacitor technologies (Kowsari et al., 2019).

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(E)-[4-(2-anilino-2-oxoethoxy)phenyl]methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C22H19N3O4/c26-20-9-5-4-8-19(20)22(28)25-23-14-16-10-12-18(13-11-16)29-15-21(27)24-17-6-2-1-3-7-17/h1-14,26H,15H2,(H,24,27)(H,25,28)/b23-14+

InChI Key

CCINUCVYCWIIPV-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3O

SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-((2-Hydroxy-benzoyl)-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide
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2-(4-((2-Hydroxy-benzoyl)-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide
Reactant of Route 6
2-(4-((2-Hydroxy-benzoyl)-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide

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